molecular formula C10H9F3O2 B1391534 Methyl 3-methyl-5-(trifluoromethyl)benzoate CAS No. 161622-18-0

Methyl 3-methyl-5-(trifluoromethyl)benzoate

Cat. No. B1391534
M. Wt: 218.17 g/mol
InChI Key: ZJRWZTJHPBADAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula CF3C6H4CO2CH3 . It is a clear liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(trifluoromethyl)benzoate” can be represented by the SMILES string COC(=O)c1cccc(c1)C(F)(F)F . The molecular weight is 204.15 .


Physical And Chemical Properties Analysis

“Methyl 3-(trifluoromethyl)benzoate” is a clear liquid with a boiling point of 198°C and a flash point of 40°C . It has a specific gravity of 1.30 at 20°C .

Scientific Research Applications

  • Pharmaceuticals

    • The trifluoromethyl group is commonly found in FDA-approved drugs . It’s believed that the unique physicochemical properties of the fluorine atom contribute to the biological activities of these drugs .
    • For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethyl group .
    • The methods of application or experimental procedures for these drugs would depend on the specific drug and its intended use. Typically, they are administered orally or intravenously .
    • The outcomes of using these drugs also vary. For instance, Alpelisib has been shown to inhibit the growth of cancer cells .
  • Agrochemicals

    • Trifluoromethylpyridines (TFMP), which contain a trifluoromethyl group, are used in the agrochemical industry . They protect crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • These agrochemicals are typically applied to crops in the form of sprays or granules .
    • The results of using these agrochemicals include improved crop yields and reduced damage from pests .
  • Material Science

    • Trifluoromethyl groups are often used in the development of new materials due to their unique physicochemical properties .
    • For example, they can be used in the synthesis of polymers with improved thermal stability .
    • The methods of application or experimental procedures would depend on the specific material and its intended use. Typically, they involve chemical reactions under controlled conditions .
    • The outcomes of using these materials also vary. For instance, polymers with trifluoromethyl groups can exhibit enhanced resistance to heat and chemical degradation .
  • Veterinary Medicine

    • Several trifluoromethyl-containing compounds are used in veterinary medicine .
    • These compounds can be used to treat a variety of conditions in animals, such as parasitic infections .
    • The methods of application or experimental procedures would depend on the specific drug and its intended use. Typically, they are administered orally or via injection .
    • The outcomes of using these drugs also vary. For instance, they can effectively eliminate parasites and improve the health of the animal .

Safety And Hazards

“Methyl 3-(trifluoromethyl)benzoate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWZTJHPBADAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Fier - 2014 - search.proquest.com
The following dissertation discusses the development, study, and applications of methods to prepare perfluoroalkyl arenes, difluoromethyl arenes, aryl difluoromethyl ethers, and aryl …
Number of citations: 3 search.proquest.com

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